molecular formula C8H7NO5 B045954 Methyl 2-hydroxy-5-nitrobenzoate CAS No. 17302-46-4

Methyl 2-hydroxy-5-nitrobenzoate

Cat. No. B045954
M. Wt: 197.14 g/mol
InChI Key: UUBFELFUKFJSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07557210B2

Procedure details

The hydrogenation of methyl 2-hydroxy-5-nitrobenzoate (700 mg, 3.3 mmol) using 10% Pd—C (100 mg) and Na2SO4 (100 mg) in MeOH at 50 psi gave methyl 5-amino-2-methoxybenzoate (600 mg).
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[O-]S([O-])(=O)=O.[Na+].[Na+].[CH3:22]O>[Pd]>[NH2:12][C:9]1[CH:10]=[CH:11][C:2]([O:1][CH3:22])=[C:3]([CH:8]=1)[C:4]([O:6][CH3:7])=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
700 mg
Type
reactant
Smiles
OC1=C(C(=O)OC)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
100 mg
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C(=O)OC)C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.